5-Methyl-2-piperidino[1,6]naphthyridine
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Overview
Description
5-Methyl-2-piperidino[1,6]naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines. It is characterized by the presence of a piperidine ring attached to a naphthyridine core, with a methyl group at the 5-position. This compound has garnered interest due to its potential biological activity and diverse applications in scientific research .
Mechanism of Action
Target of Action
It’s known that 1,6-naphthyridines, the core structure of this compound, have a wide range of pharmacological activities, including anticancer, anti-hiv, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities .
Mode of Action
For example, (phenoxy-aryl)urea appended 1,6-naphthyridines act as sex hormone regulatory agents, N-arylated/chromone/acid appended 1,6-naphthyridines act as anti-HIV agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-piperidino[1,6]naphthyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloronicotinic acid with piperidine in the presence of a base, followed by methylation at the 5-position using methyl iodide . The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, is common to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-piperidino[1,6]naphthyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding naphthyridine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include naphthyridine oxides, reduced naphthyridine derivatives, and substituted naphthyridines, depending on the specific reaction and conditions employed .
Scientific Research Applications
5-Methyl-2-piperidino[1,6]naphthyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It finds applications in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Comparison with Similar Compounds
Similar Compounds
2-Piperidino[1,6]naphthyridine: Lacks the methyl group at the 5-position.
5-Methyl-1,6-naphthyridine: Does not have the piperidine ring.
2-(1-Piperidinyl)-1,6-naphthyridine: Similar structure but different substitution pattern.
Uniqueness
5-Methyl-2-piperidino[1,6]naphthyridine is unique due to the presence of both the piperidine ring and the methyl group at the 5-position, which contribute to its distinct chemical and biological properties. This combination of structural features enhances its potential as a versatile compound in various research and industrial applications .
Properties
IUPAC Name |
5-methyl-2-piperidin-1-yl-1,6-naphthyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3/c1-11-12-5-6-14(16-13(12)7-8-15-11)17-9-3-2-4-10-17/h5-8H,2-4,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOGGEDPKRMCANC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC2=C1C=CC(=N2)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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